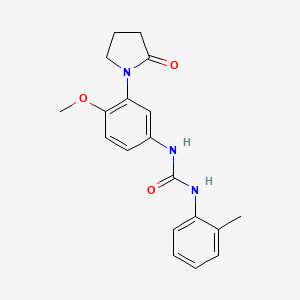![molecular formula C32H33N5O2 B2539419 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902967-88-8](/img/no-structure.png)
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H33N5O2 and its molecular weight is 519.649. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypertensive and Antihistaminic Applications
A series of derivatives similar to the queried compound have been synthesized and evaluated for their potential antihypertensive and antihistaminic activities. Notably, compounds in the triazoloquinazolin-5(4H)-one series exhibited significant antihypertensive activity in spontaneously hypertensive rats, showing promise as a new class of antihypertensive agents (Alagarsamy & Pathak, 2007). Furthermore, another study highlighted the H1-antihistaminic potential of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, suggesting their utility in developing new H1-antihistamines with minimal sedative effects (Alagarsamy, Solomon, & Murugan, 2007).
Antimicrobial and Nematicidal Properties
Compounds featuring the triazoloquinazolin-5(4H)-one scaffold have demonstrated antimicrobial and nematicidal activities. A study found that certain derivatives showed significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. These compounds were also found to have nematicidal activity against nematodes, indicating their potential for agricultural applications (Reddy, Rajesh Kumar, & Sunitha, 2016).
Anticancer Activity
Research into the anticancer properties of triazoloquinazolin-5(4H)-one derivatives revealed that certain compounds exhibit cytotoxic effects on human cancer cell lines. For instance, one study found that a specific derivative acted cytotoxically on HeLa cells, a human cervical cancer cell line, indicating its potential as an anticancer agent (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Quality Control and Pharmaceutical Development
An important aspect of research on this compound class involves developing quality control methods for promising antimalarial agents among [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives. A study aimed to establish quality control methods, including solubility, identification, and assay by potentiometric titration, to support the further development of these compounds as antimalarial drugs (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a benzylpiperidine derivative with a triazoloquinazolinone derivative, followed by the addition of a phenylethyl group to the resulting product.", "Starting Materials": [ "4-benzylpiperidine", "3-oxopropyl chloride", "4-amino-5-nitroso-1,2,4-triazolo[4,3-a]quinazoline", "2-phenylethylamine" ], "Reaction": [ "4-benzylpiperidine is reacted with 3-oxopropyl chloride to form 1-(3-chloropropyl)-4-benzylpiperidine.", "1-(3-chloropropyl)-4-benzylpiperidine is then reacted with 4-amino-5-nitroso-1,2,4-triazolo[4,3-a]quinazoline to form 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-yl)quinazolin-5(4H)-one.", "Finally, 2-phenylethylamine is added to the product to form the desired compound, 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |
Número CAS |
902967-88-8 |
Nombre del producto |
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C32H33N5O2 |
Peso molecular |
519.649 |
Nombre IUPAC |
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H33N5O2/c38-30(35-20-17-26(18-21-35)23-25-11-5-2-6-12-25)16-15-29-33-34-32-36(22-19-24-9-3-1-4-10-24)31(39)27-13-7-8-14-28(27)37(29)32/h1-14,26H,15-23H2 |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



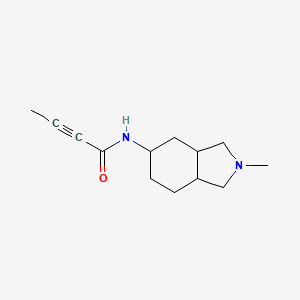
![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)


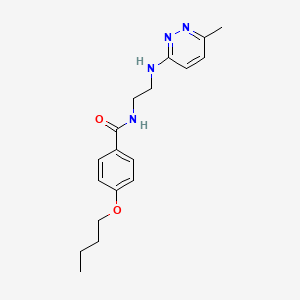


![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
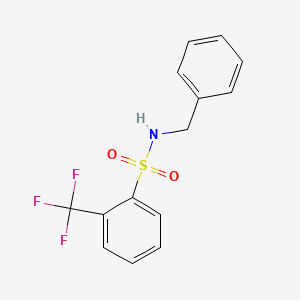
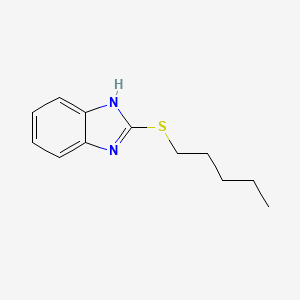
![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)
